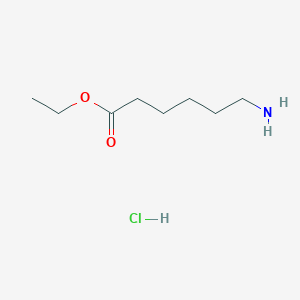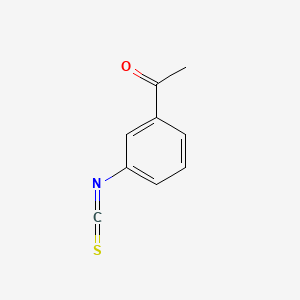
3-アセチルフェニルイソチオシアネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylphenyl Isothiocyanate is a synthetic reagent chemical that belongs to the group of alkenes. It has the chemical groups of an alkene and a nitro group. The compound is also known as 3-Acetylphenyl Isothiocyanate and has the molecular formula C₉H₇NOS with a molecular weight of 177.22 g/mol .
科学的研究の応用
3-Acetylphenyl Isothiocyanate has a wide range of applications in scientific research, including:
作用機序
Target of Action
Isothiocyanates, the class of compounds to which 3-acetylphenyl isothiocyanate belongs, are known to interact with a variety of biological targets, including cytochrome p450 (cyp) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates are known to interact with their targets in a chemoselective manner, tolerating aqueous reaction conditions . This suggests that 3-Acetylphenyl Isothiocyanate may interact with its targets in a similar way, leading to changes in the function or activity of these targets.
Biochemical Pathways
Isothiocyanates are known to affect various biochemical pathways. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis
Pharmacokinetics
Isothiocyanates are generally known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Therefore, it is plausible that 3-Acetylphenyl Isothiocyanate may have similar effects.
Action Environment
It is known that the synthesis of isothiocyanates can be carried out under the protection of nitrogen and mild conditions . This suggests that the action of 3-Acetylphenyl Isothiocyanate may also be influenced by environmental conditions such as temperature and pH.
準備方法
3-Acetylphenyl Isothiocyanate can be synthesized through various methods. One common method involves the reaction of phenyl isothiocyanate with the corresponding amines. This reaction is carried out under the protection of nitrogen and mild conditions, using dimethylbenzene as a solvent. The yields of some products can exceed 90%, making this method efficient and suitable for industrial production .
化学反応の分析
3-Acetylphenyl Isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound’s electrophilicity makes it suitable for reactions with azide and nitro groups, which are involved in the synthesis of stereochemically pure compounds.
Reduction Reactions: The compound can be reduced using common reducing agents like hydride ions.
Oxidation Reactions: It can also undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
類似化合物との比較
3-Acetylphenyl Isothiocyanate can be compared with other similar compounds, such as:
Phenyl Isothiocyanate: Similar in structure but lacks the acetyl group.
4-Isothiocyanatophenyl Acetate: Similar but with the isothiocyanate group in the para position.
2-Isothiocyanatophenyl Ethanone: Similar but with the isothiocyanate group in the ortho position.
The uniqueness of 3-Acetylphenyl Isothiocyanate lies in its specific substitution pattern, which imparts distinct reactivity and applications .
特性
IUPAC Name |
1-(3-isothiocyanatophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-3-2-4-9(5-8)10-6-12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGANVWCPAAIVNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334377 |
Source


|
| Record name | 3-Acetylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-71-1 |
Source


|
| Record name | 3-Acetylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3125-71-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
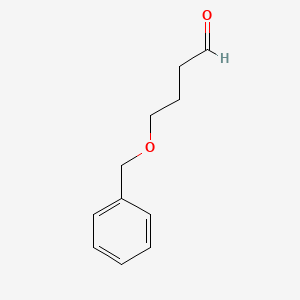
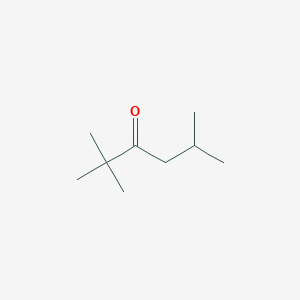

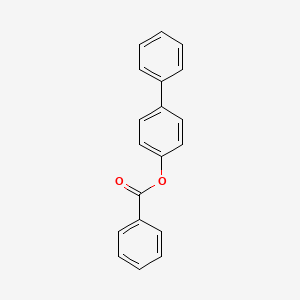
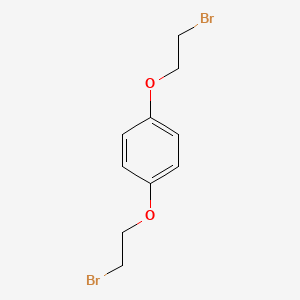


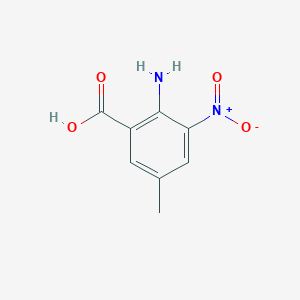

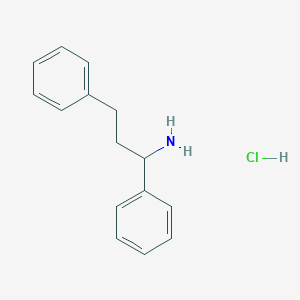
![7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole](/img/structure/B1267967.png)
